3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-4-(trifluoromethoxy)benzaldehyde and malonic acid.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction, where 2-hydroxy-4-(trifluoromethoxy)benzaldehyde reacts with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the intermediate 3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]acrylic acid.
Decarboxylation: The intermediate undergoes decarboxylation under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-[2-Oxo-4-(trifluoromethoxy)phenyl]prop-2-enoic acid.
Reduction: Formation of 3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]propanoic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory
Properties
Molecular Formula |
C10H7F3O4 |
---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
(E)-3-[2-hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H7F3O4/c11-10(12,13)17-7-3-1-6(8(14)5-7)2-4-9(15)16/h1-5,14H,(H,15,16)/b4-2+ |
InChI Key |
BRRRZLGGZQWFJV-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1OC(F)(F)F)O)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)O)C=CC(=O)O |
Origin of Product |
United States |
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